4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C13H13BrN6S and its molecular weight is 365.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.01058 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that compounds containing a1H-pyrazol-1-yl moiety, such as this one, can act as inhibitors of various enzymes .
Mode of Action
Compounds containing a1H-pyrazol-1-yl moiety are known to interact with their targets by inhibiting their function . This inhibition can lead to changes in the biochemical pathways that the target enzymes are involved in.
Biochemical Pathways
It is known that enzyme inhibitors can affect a wide range of biochemical pathways, depending on the specific enzymes they inhibit .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can impact its bioavailability .
Result of Action
The inhibition of enzyme function can lead to a wide range of effects at the molecular and cellular level, depending on the specific enzymes that are inhibited .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the effectiveness of an enzyme inhibitor . .
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6S/c1-21-13-16-3-10(2-15)12(18-13)19-5-9(6-19)7-20-8-11(14)4-17-20/h3-4,8-9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHFSIMVUZCZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC(C2)CN3C=C(C=N3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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